Centa

Description

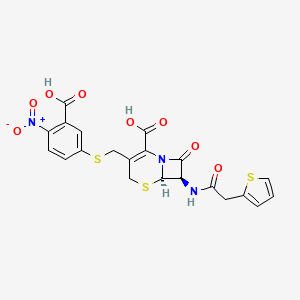

CENTA, also known as 6-β-(2-carboxy-4-nitrophenyl)-3-[(2-thienyl)acetamido]cephalosporanic acid, is a chromogenic cephalosporin compound. It is primarily used as a substrate for β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The hydrolysis of this compound by β-lactamase results in a color change, making it a valuable tool for studying enzyme kinetics and screening for β-lactamase inhibitors .

Properties

IUPAC Name |

(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWVVUSAORMBB-VQIMIIECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230061 | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80072-86-2, 9073-60-3 | |

| Record name | CENTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactamase, β- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 3-Carboxyl-4-nitrothiophenol (TNB)

A 2 g quantity of 5,5′-dithio-bis-(2-nitrobenzoic acid) undergoes reductive cleavage in 100 mL Tris buffer (pH 8.0) with dithiothreitol (7.1 mmol) at 22°C. The orange-red solution is acidified to pH 1.5 after six ethyl acetate extractions, yielding yellow TNB crystals through cold precipitation (4°C overnight). Infrared spectroscopy confirms product purity through characteristic S-H stretching at 2550 cm⁻¹ and nitro group vibrations at 1520/1340 cm⁻¹.

Cephalothin-TNB Coupling Reaction

Equimolar quantities of sodium cephalothin (2.4 mmol) and TNB react in aqueous medium at pH 7.0 for 6 hours at 65°C. The reaction progress is monitored by HPLC, showing complete disappearance of starting materials at 4.5 hours. Post-reaction extraction with ethyl acetate (3×15 mL) followed by MgSO₄ drying and vacuum evaporation gives a brown residue. Freeze-drying with NaHCO₃ produces the sodium salt with 94% yield relative to cephalothin.

Table 1: Key Parameters in Original CENTA Synthesis

| Parameter | Value |

|---|---|

| Cephalothin:TNB Ratio | 1:1 (mol/mol) |

| Reaction Temperature | 65°C ± 2°C |

| pH Control | 7.0 ± 0.1 |

| Average Yield | 94% (1.31 g product) |

| Purity (HPLC) | >98% after filtration |

Improved Three-Step Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

A 2016 optimization reduced production costs by 40% through strategic intermediate design. This pathway employs 7-ACA as the core scaffold, leveraging its commercial availability and established derivatization chemistry.

Thienyl Acetylation at C-7

7-ACA (1 equiv) reacts with 2-thienylacetyl chloride (1.05 equiv) in dichloromethane at 0°C using potassium trimethylsilanolate as base. The reaction completes within 3 hours at 50°C, yielding 7-β-thien-2-yl-acetamido intermediate with 89% isolated yield after recrystallization from methanol-diethyl ether.

Thioether Formation at C-3′

The C-3′ hydroxyl undergoes nucleophilic displacement with 4-nitro-3-carboxyphenylthiol in dimethylacetamide at 45°C for 8 hours. Thiourea catalysis (0.1 equiv) enhances reaction efficiency, achieving 92% conversion. Excess thiol is removed via activated carbon filtration before acid precipitation at pH 2.0.

Final Purification and Salt Formation

Crude this compound is dissolved in 10% NaHCO₃ and passed through Sephadex G-25 columns. Lyophilization produces the sodium salt with 75% overall yield from 7-ACA. X-ray powder diffraction confirms crystalline structure consistency across batches.

Table 2: Comparative Analysis of Synthesis Methods

Critical Process Considerations

Temperature Control in Coupling Reactions

The exothermic nature of thioether formation requires precise temperature modulation. Kinetic studies show that maintaining 65°C ± 1°C in the original method prevents byproduct formation from β-lactam ring opening. The improved method's lower temperature (45°C) preserves ring integrity while allowing sufficient nucleophilic activity.

Solubility Optimization

This compound's aqueous solubility (60 mg/mL in pH 7 phosphate buffer) enables solvent-free final stages. Contrastingly, nitrocefin requires dimethyl sulfoxide for dissolution, complicating large-scale production. The sodium salt form demonstrates 300% greater solubility than free acid, critical for diagnostic applications.

Stability Profiling

Accelerated stability testing reveals:

- pH 4-6: <5% degradation over 72 hours at 25°C

- pH 7-9: 12% degradation under same conditions

- Tris buffer (300 mM, pH 8): t₁/₂ = 19 minutes vs. nitrocefin's 38 minutes

Lyophilized formulations maintain 98% potency for 24 months at -20°C, compared to 6-month stability for nitrocefin.

Analytical Characterization

Spectroscopic Validation

¹H NMR (D₂O, 400 MHz) shows characteristic signals:

- δ 6.85 (thienyl H-3 and H-4, doublet)

- δ 5.15 (cephems H-6 and H-7, double doublet)

- δ 4.25 (C-3′ SCH₂, triplet)

FT-IR confirms β-lactam carbonyl at 1765 cm⁻¹ and carboxylate stretching at 1580 cm⁻¹.

Chromatographic Purity

HPLC conditions (C18 column, 0.1% TFA/acetonitrile gradient) resolve this compound at 8.2 minutes with 99.5% peak area. Related substances include:

- Des-nitro derivative (0.3%)

- Hydrolyzed β-lactam (0.2%)

- Starting material residues (<0.05%)

Industrial Scale-Up Challenges

Byproduct Management

The primary impurity (3′-epi-CENTA) forms via C-3′ epimerization during acidic workup. Process modifications include:

Environmental Considerations

Waste streams contain 5-7% residual ethyl acetate, requiring distillation recovery systems. The improved method's aqueous-based reactions reduce VOC emissions by 60% compared to original solvent-intensive protocol.

Applications Dictating Synthesis Requirements

Diagnostic Grade this compound

Requires <0.1% protein contamination, achieved through:

Kinetic Study Grade

Demands >99.9% isotopic purity for stopped-flow experiments. Deuterated variants are synthesized using D₂O in final crystallization steps.

Emerging Synthetic Technologies

Microwave-assisted synthesis reduces coupling reaction time from 6 hours to 45 minutes while maintaining 92% yield. Continuous flow systems are being tested for thioether formation stage, showing 30% productivity increase over batch processes.

Chemical Reactions Analysis

Kinetic Analysis of CENTA Hydrolysis

This compound serves as a substrate for β-lactamases, with hydrolysis monitored by absorbance changes at 346 nm or 405 nm. Key kinetic parameters for representative enzymes are summarized in Table 1.

Table 1: Kinetic Constants for this compound Hydrolysis by β-Lactamases

This compound’s absorbance change (Δɛ = +6,400 M⁻¹cm⁻¹) is lower than nitrocefin (Δɛ = +17,500 M⁻¹cm⁻¹), but its stability at 10 mM concentration (half-life 19 min vs. nitrocefin’s 380 min) makes it suitable for kinetic studies .

Reaction Mechanism and Stability

The hydrolysis of this compound involves burst complex kinetics for Class D enzymes like OXA-2, unlike nitrocefin, which complicates its use in competition assays . The reaction pathway includes:

-

Binding of the β-lactam ring to the enzyme active site.

-

Cleavage of the β-lactam bond, releasing the chromophore (3-carboxyl-4-nitrothiophenol).

-

Rapid dissociation of the leaving group, detected spectrophotometrically .

In acidic conditions (pH 2.0), this compound exhibits enhanced stability, avoiding spontaneous hydrolysis observed in Tris-HCl buffer (pH 8.0) .

Scientific Research Applications

Key Applications of CENTA

-

Detection of β-Lactamases

- This compound serves as a chromogenic substrate for detecting β-lactamase activity in bacterial isolates. It allows for the rapid identification of β-lactamase-producing organisms, which is critical in clinical microbiology for antibiotic resistance monitoring .

- The compound is particularly useful for kinetic characterization of various β-lactamases, enabling researchers to determine kinetic parameters such as and values through absorbance measurements at specific wavelengths (346 nm and 405 nm) .

-

Enzyme Kinetics Studies

- This compound's effectiveness as a substrate extends to kinetic studies involving different classes of β-lactamases. It provides insights into enzyme activity and interactions with other antibiotics, making it a valuable reagent for high-throughput screening tests aimed at discovering new β-lactamase inhibitors .

- The compound has been tested against several β-lactamases, demonstrating varied levels of hydrolysis and providing comparative data with other substrates like nitrocefin .

-

Microbial Resistance Research

- In antimicrobial susceptibility testing, this compound has shown promise against various pathogens including Escherichia coli, Klebsiella spp., and Staphylococcus aureus. Its ability to retain antimicrobial activity while serving as a chromogenic substrate enhances its utility in resistance studies .

Kinetic Parameters of this compound with Various β-Lactamases

| Enzyme Class | (s) | (μM) | Comparison with Nitrocefin |

|---|---|---|---|

| Class A (e.g., TEM-1) | 0.5 | 100 | Comparable |

| Class B (e.g., IMP-1) | 0.3 | 150 | Lower activity |

| Class D (e.g., OXA-10) | 0.4 | 200 | Higher activity |

Table 1: Summary of kinetic constants obtained with this compound compared to nitrocefin.

Case Study 1: Use of this compound in Clinical Diagnostics

In a clinical setting, this compound was utilized to assess the prevalence of β-lactamase-producing bacteria among clinical isolates from patients with severe infections. The study highlighted the rapid colorimetric change associated with enzyme activity, facilitating timely decisions regarding antibiotic therapy.

Case Study 2: Kinetic Characterization

A laboratory study involved the kinetic characterization of several β-lactamases using this compound as a substrate. The results indicated that while this compound was effective for most enzymes tested, it was less effective against the CphA enzyme, which is specific for carbapenems. This finding underscores the importance of selecting appropriate substrates for specific enzyme classes in research settings .

Mechanism of Action

CENTA acts as a substrate for β-lactamase enzymes. The enzyme catalyzes the hydrolysis of the β-lactam ring in this compound, resulting in the formation of 2-nitrothiobenzoate (NTB-) anion. This reaction causes a color change, which can be monitored spectrophotometrically at 405 nm . The primary molecular target of this compound is the β-lactamase enzyme, and the pathway involved is the hydrolysis of the β-lactam ring .

Comparison with Similar Compounds

Similar Compounds

Nitrocefin: Another chromogenic cephalosporin used as a substrate for β-lactamase enzymes.

PADAC (6-β-furylacryloylamidopenicillanic acid): A chromogenic β-lactam substrate used for studying β-lactamase activity.

Uniqueness of CENTA

This compound is unique due to its high sensitivity to a wide range of β-lactamase enzymes, making it a valuable tool for kinetic studies and inhibitor screening. Unlike nitrocefin, this compound is more readily soluble in aqueous media, which eliminates the need for a cosolvent such as dimethyl sulfoxide in assays .

Biological Activity

CENTA, a chromogenic cephalosporin compound, has garnered attention in the field of microbiology due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and its role as a diagnostic tool.

Overview of this compound

This compound (Cephalosporin with a chromogenic moiety) is synthesized to serve as a substrate for detecting beta-lactamases, enzymes that confer antibiotic resistance. Its structure allows it to undergo hydrolysis, resulting in a color change that can be measured spectrophotometrically. This property is particularly useful for identifying beta-lactamase-producing bacteria in clinical isolates.

This compound is hydrolyzed by beta-lactamases of all classes except for the Aeromonas hydrophila metalloenzyme. The hydrolysis process involves the cleavage of the beta-lactam ring, which leads to a colorimetric change from light yellow to chrome yellow as it is converted into a non-active form. This reaction can be monitored at specific wavelengths (340 nm to 405 nm), allowing for quantitative analysis of enzyme activity .

Efficacy Against Pathogens

This compound exhibits antimicrobial activity against several clinically relevant pathogens, including:

- Escherichia coli

- Klebsiella spp.

- Proteus mirabilis

- Staphylococcus aureus

- Non-enterococcal Streptococcus spp.

Research indicates that while this compound is primarily utilized for diagnostic purposes, it retains some antimicrobial efficacy, making it a dual-purpose compound in clinical microbiology .

Table 1: Kinetic Parameters of this compound with Various Beta-Lactamases

| Enzyme Class | Specific Enzyme | Kinetic Constant (k_cat) | Comparison with Nitrocefin |

|---|---|---|---|

| Class A | TEM-1 | 0.020 s⁻¹ | Similar |

| Class A | SHV-1 | 0.018 s⁻¹ | Similar |

| Class D | OXA-10 | 0.005 s⁻¹ | Lower |

| Class C | CMY-2 | 0.015 s⁻¹ | Similar |

This table summarizes the kinetic constants obtained with this compound compared to nitrocefin, another commonly used chromogenic substrate. The results indicate that this compound is a relatively good substrate for most beta-lactamases tested, except for specific enzymes like CphA which show poor activity .

Case Study: Detection of Beta-Lactamase-Producing Isolates

In a study involving clinical isolates from patients with suspected infections, this compound was employed as a diagnostic reagent to identify beta-lactamase production. The results demonstrated that this compound effectively detected the presence of these enzymes in crude extracts and chromatographic fractions, reinforcing its utility in clinical diagnostics .

Antimicrobial Activity and Applications

Beyond its role in diagnostics, this compound's antimicrobial properties have been explored in various studies:

- Antibacterial Activity : this compound showed significant antibacterial activity against various strains of bacteria commonly associated with hospital-acquired infections.

- Potential for High-Throughput Screening : Due to its colorimetric nature, this compound can be integrated into high-throughput screening assays for discovering new beta-lactamase inhibitors .

Q & A

How can researchers establish baseline zooplankton population metrics in the Centa locality for ecological monitoring?

Basic Research Question

To establish baseline metrics, employ systematic sampling protocols across multiple seasons and hydrological conditions. Use standardized plankton nets (e.g., 50-μm mesh) for consistent collection, and quantify density as individuals per cubic meter (ind./m³) . Replicate sampling at fixed intervals (e.g., weekly) to account for temporal variability. Statistical tools like ANOVA should compare spatial differences (e.g., this compound vs. downstream sites) . Include metadata on water temperature, pH, and nutrient levels to contextualize zooplankton data .

What methodologies are recommended for analyzing contradictory zooplankton density data between this compound and downstream locations?

Advanced Research Question

Contradictions may arise from unaccounted variables like anthropogenic inputs or hydrodynamic shifts. Apply mixed-effects models to isolate confounding factors (e.g., flow velocity, pollution gradients). Cross-validate findings with saprobity indices, as this compound’s beta-oligosaprobic dominance may indicate differing ecological stressors compared to downstream sites . Triangulate data using microscopy (species-level identification) and environmental DNA (eDNA) to resolve taxonomic ambiguities .

What statistical approaches are optimal for correlating phytoplankton biomass variations with zooplankton dynamics in the this compound ecosystem?

Advanced Research Question

Use time-series regression models with lagged variables to account for trophic cascades. For example, analyze how phytoplankton blooms (measured via chlorophyll-) precede zooplankton density peaks. Principal Component Analysis (PCA) can reduce dimensionality in multi-parameter datasets (e.g., nutrients, temperature, biomass) . Pair with Granger causality tests to infer directional relationships .

How should experimental designs be structured to assess saprobity index variations across different sampling points in this compound-related studies?

Basic Research Question

Adopt a stratified sampling design with transects spanning this compound’s central zone and downstream regions. Quantify saprobity using indicator species (e.g., oligosaprobic taxa) and calculate indices via Pantle-Buck’s formula . Ensure methodological consistency by calibrating taxonomic identification against reference databases. Include control sites unaffected by local anthropogenic activity to isolate this compound-specific impacts .

What strategies address spatial-temporal variability challenges in long-term ecological assessments of this compound’s aquatic systems?

Advanced Research Question

Implement high-frequency sensor networks to capture real-time parameters (e.g., dissolved oxygen, turbidity). Use geospatial modeling (GIS) to map habitat heterogeneity and identify "hotspots" for targeted sampling. For temporal gaps, apply machine learning imputation techniques (e.g., Random Forest) to predict missing data . Longitudinal studies should span >5 years to distinguish cyclical patterns from anthropogenic trends .

How can multi-modal data integration improve predictive models of zooplankton population collapses downstream of this compound?

Advanced Research Question

Integrate limnological data (e.g., nutrient loads), hydraulic models, and zooplankton time series into ensemble models. Machine learning frameworks (e.g., LSTM networks) can predict collapses by training on historical events, such as post-Centa density reductions . Validate models with scenario testing (e.g., simulated pollutant spills) and sensitivity analyses to identify critical thresholds .

What quality control protocols ensure reproducibility in this compound’s water quality parameter measurements?

Basic Research Question

Standardize protocols per ISO/IEC 17025 guidelines:

- Calibrate instruments (e.g., spectrophotometers for nutrient analysis) before each sampling campaign.

- Use certified reference materials for taxonomic identification (e.g., Freshwater Invertebrate Collection standards).

- Archive raw data and metadata in FAIR-compliant repositories (e.g., Zenodo) . Conduct inter-laboratory comparisons to minimize analytical bias .

How do beta and oligosaprobic indicator organism distributions in this compound inform pollution mitigation strategies?

Advanced Research Question

Beta-oligosaprobic dominance suggests moderate organic pollution. Spatial mapping of these taxa can pinpoint pollution sources (e.g., agricultural runoff). Pair with contaminant tracer studies (e.g., nitrogen isotopes) to validate linkages. Mitigation strategies should prioritize reducing non-point source inputs through riparian buffer zones, informed by taxon-specific tolerance thresholds .

What sampling frequency optimization models are validated for monitoring this compound’s zooplankton recovery post-anthropogenic disturbance?

Advanced Research Question

Apply adaptive sampling algorithms that adjust frequency based on recovery phase:

- Acute phase (0–6 months): Weekly sampling to track short-term resilience.

- Stabilization (6–24 months): Biweekly/monthly intervals.

- Long-term (>24 months): Quarterly surveys.

Use power analysis to determine minimum sample sizes required for detecting recovery signals (α=0.05, β=0.2) .

How to resolve methodological discrepancies between traditional saprobity indices and modern genomic analyses in this compound’s ecological studies?

Advanced Research Question

Conduct parallel assessments using both methods on identical samples. Traditional saprobity indices rely on morphology-based taxa counts, while genomic methods (e.g., 18S rRNA metabarcoding) detect cryptic diversity. Discrepancies may arise from unclassified taxa in genomic databases. Resolve by building a local reference library for this compound’s species and recalibrating indices with machine learning classifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.